3-N-Methylspiperone

Overview

Description

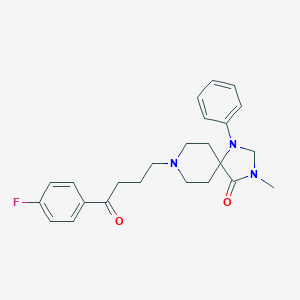

3-N-Methylspiperone (NMSP) is a potent dopamine-receptor antagonist with high affinity for dopamine D2 receptors and serotonin 5-HT2 receptors. It has been extensively used in positron emission tomography (PET) studies to investigate central dopamine D2 receptors in various conditions, including schizophrenia . NMSP has been labeled with carbon-11 to facilitate imaging of neurotransmitter receptors in the human brain . The compound has shown diverging results in receptor density studies, with some indicating increased dopamine receptor density in drug-naive schizophrenic patients , while others found no difference compared to healthy controls .

Synthesis Analysis

The synthesis of carbon-11-labeled NMSP involves the use of 11CO2 and has been optimized to achieve high radiochemical yield and specific activity . The synthesis process has been automated to produce NMSP with high specific activity and radiochemical purity, suitable for clinical PET studies . The radiochemical yield and specific activity are influenced by factors such as the water content and reaction conditions .

Molecular Structure Analysis

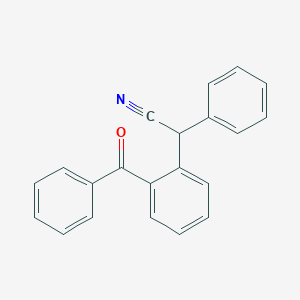

NMSP's molecular structure allows it to bind to dopamine D2 receptors in the basal ganglia and S2 serotonin receptors in the cerebral cortex . The binding properties of NMSP are influenced by its molecular structure, which enables a high affinity for these receptors . The affinity of NMSP for dopamine D2 receptors is demonstrated by its high striatum-to-cerebellum ratio in biodistribution studies .

Chemical Reactions Analysis

NMSP's binding to dopamine and serotonin receptors is competitive, with the ability to inhibit the binding of other ligands to these receptors . The compound's binding characteristics suggest that it may bind to an additional set of accessory binding sites, which could be allosterically interfered with by other compounds . The presence of hydroxyl radical scavengers can suppress the decomposition of NMSP, indicating that radiolysis can affect its stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of NMSP, such as its binding affinity and dissociation rates, have been studied in various tissue preparations . NMSP exhibits a rapid rate of association and a relatively slow rate of dissociation, which is consistent with its high affinity for dopamine D2 and serotonin 5-HT2 receptors . The specific binding of NMSP is saturable, indicating that it binds to a finite number of receptor sites . The in vivo binding of NMSP is also saturable, and its distribution in the brain can be influenced by the administered dose .

Scientific Research Applications

Mespiperone has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying receptor-ligand interactions and the effects of chemical modifications on receptor binding.

Biology: Employed in neuroimaging studies to map the distribution of dopamine and serotonin receptors in the brain.

Medicine: Investigated for its potential use in diagnosing and monitoring psychiatric disorders such as schizophrenia and depression.

Mechanism of Action

Mespiperone exerts its effects by binding to dopamine D2/3 and serotonin 5-HT2A receptors, acting as an antagonist. This binding inhibits the action of dopamine and serotonin at these receptors, which can modulate neurotransmission and affect various physiological and psychological processes. The molecular targets and pathways involved include the dopaminergic and serotonergic signaling pathways, which are crucial for mood regulation, cognition, and behavior .

Future Directions

Biochemical Analysis

Biochemical Properties

3-N-Methylspiperone plays a crucial role in biochemical reactions as a high-affinity antagonist for dopamine D2/3 and serotonin 5-HT2A receptors . It interacts with these receptors by binding to them and inhibiting their activity. This interaction is significant in the study of various neuropsychiatric disorders, including Parkinson’s disease, schizophrenia, and major depression . The compound shows a low affinity for α1-adrenergic receptors, making it a selective antagonist for dopamine and serotonin receptors .

Cellular Effects

This compound affects various types of cells and cellular processes by influencing cell signaling pathways, gene expression, and cellular metabolism. It binds to dopamine D2/3 and serotonin 5-HT2A receptors, inhibiting their activity and thereby affecting neurotransmitter release and signal transduction . This inhibition can lead to changes in gene expression and alterations in cellular metabolism, which are crucial in understanding the pathophysiology of neuropsychiatric disorders .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with dopamine D2/3 and serotonin 5-HT2A receptors . By binding to these receptors, it inhibits their activity, which in turn affects neurotransmitter release and signal transduction pathways . This inhibition can lead to changes in gene expression and alterations in cellular metabolism, providing insights into the molecular basis of neuropsychiatric disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable and shows consistent binding to dopamine D2/3 and serotonin 5-HT2A receptors . Over extended periods, there may be degradation of the compound, which can affect its binding affinity and overall efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively binds to dopamine D2/3 and serotonin 5-HT2A receptors, inhibiting their activity . At higher doses, there may be toxic or adverse effects, including neurotoxicity and alterations in normal cellular function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to dopamine and serotonin metabolism . It interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . The compound is not a naturally occurring metabolite and is only found in individuals exposed to it or its derivatives .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It shows a high brain-to-blood ratio, indicating efficient transport to the brain, where it binds to dopamine D2/3 and serotonin 5-HT2A receptors . The compound’s localization and accumulation are influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

This compound is localized to receptor-rich fractions within cells, particularly in the brain . It is primarily found in the forebrain, where it binds to dopamine D2/3 and serotonin 5-HT2A receptors . The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically involves the methylation of spiperone to produce 3-N-[11C]methylspiperone . The reaction conditions require precise control of temperature, pressure, and the use of specific catalysts to ensure the incorporation of the radioactive isotope.

Industrial Production Methods

The industrial production of mespiperone, particularly the radiolabeled version, involves stringent adherence to good manufacturing practices (GMP). This includes the use of high-performance liquid chromatography (HPLC) for purification and quality control to ensure the specific activity and radiochemical purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Mespiperone undergoes several types of chemical reactions, including:

Oxidation: This reaction can alter the functional groups on the mespiperone molecule, potentially affecting its binding affinity to receptors.

Reduction: This reaction can modify the oxidation state of mespiperone, impacting its pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations.

Major Products Formed

The major products formed from these reactions include various derivatives of mespiperone with altered pharmacological properties. These derivatives are often studied for their potential use as PET tracers or therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Spiperone: A similar compound with high affinity for dopamine and serotonin receptors, used as an antipsychotic agent.

Haloperidol: Another dopamine receptor antagonist used in the treatment of schizophrenia and other psychiatric disorders.

Raclopride: A selective dopamine D2 receptor antagonist used in PET imaging studies.

Uniqueness of Mespiperone

Mespiperone is unique due to its high affinity for both dopamine D2/3 and serotonin 5-HT2A receptors, making it a valuable tool for neuroimaging studies. Its radiolabeled form, 3-N-[11C]methylspiperone, is particularly useful for PET imaging, providing detailed insights into receptor distribution and density in the brain .

properties

IUPAC Name |

8-[4-(4-fluorophenyl)-4-oxobutyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O2/c1-26-18-28(21-6-3-2-4-7-21)24(23(26)30)13-16-27(17-14-24)15-5-8-22(29)19-9-11-20(25)12-10-19/h2-4,6-7,9-12H,5,8,13-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJLPOSPWKZACG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CN(C2(C1=O)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70236379 | |

| Record name | 3-N-Methylspiperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydrochloride: Light yellow solid; [Sigma-Aldrich MSDS] | |

| Record name | 3-N-Methylspiperone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

87539-19-3 | |

| Record name | N-Methylspiroperidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87539-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-N-Methylspiperone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087539193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-N-Methylspiperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MESPIPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U54JM2T8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[(2-Hydroxyethyl)(dimethyl)azaniumyl]-2,2,6,6-tetramethylpiperidin-1-yl}oxidanyl](/img/structure/B149517.png)

![6-Chloro-2-methyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B149558.png)

![(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B149568.png)